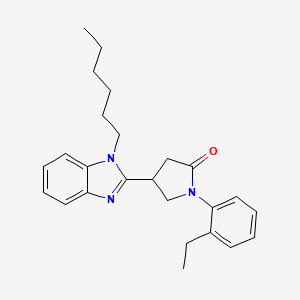![molecular formula C24H25N3O2S B11417184 8-(3-methoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11417184.png)
8-(3-methoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-methoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic compound This compound features a unique structure that combines a pyrido[2,1-b][1,3,5]thiadiazine core with various functional groups, including a methoxyphenyl, phenylpropyl, and a carbonitrile group
准备方法
合成路线和反应条件
8-(3-甲氧基苯基)-6-氧代-3-(3-苯基丙基)-3,4,7,8-四氢-2H,6H-吡啶并[2,1-b][1,3,5]噻二嗪-9-腈的合成通常涉及多步反应。一种常见的方法是在受控条件下对适当的前体进行环化反应。例如,反应可能从甲氧基苯基衍生物与噻二嗪前体的缩合开始,然后通过取代反应引入苯基丙基基团。最后一步通常涉及通过氰化反应形成腈基。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高收率和纯度。这可能包括使用催化剂来提高反应速率和选择性,以及使用重结晶或色谱等纯化技术来分离所需的产物。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,尤其是在甲氧基苯基基团处,导致形成酚类衍生物。
还原: 还原反应可以针对腈基,将其转化为胺或其他还原形式。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 常用的还原剂是氢化铝锂或在催化剂存在下使用氢气。
取代: 卤代试剂和强碱通常用于取代反应。
主要产物
这些反应的主要产物取决于所用条件和试剂。例如,氧化可能会产生酚类化合物,而还原可能会产生胺类化合物。
科学研究应用
化学: 作为有机合成的通用中间体,它可以用来创建更复杂的分子。
生物学: 其独特的结构可能使其能够与生物靶标相互作用,使其成为药物发现和开发的候选药物。
医学: 潜在的治疗应用可能包括用作酶抑制剂或受体调节剂。
工业: 它可以作为合成具有特定性质(如聚合物或染料)的材料的前体。
作用机制
该化合物发挥作用的机制将取决于其具体的应用。在生物学环境中,它可能与酶或受体相互作用,改变其活性。腈基的存在表明可能与亲核部位相互作用,而甲氧基苯基和苯基丙基基团可能促进与疏水口袋的结合。
相似化合物的比较
类似化合物
- 8-(5-溴-2-甲氧基苯基)-3-(2-甲氧基苯基)-6-氧代-2,4,7,8-四氢吡啶并[2,1-b][1,3,5]噻二嗪-9-腈
- 3,5-双-(4-甲氧基苯基)-3,4,5,6-四氢-2H-1,3,5-噻二嗪-2-硫酮
独特性
8-(3-甲氧基苯基)-6-氧代-3-(3-苯基丙基)-3,4,7,8-四氢-2H,6H-吡啶并[2,1-b][1,3,5]噻二嗪-9-腈的独特之处在于它结合了官能团,从而提供了一组独特的化学性质和潜在的相互作用。
属性
分子式 |
C24H25N3O2S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
8-(3-methoxyphenyl)-6-oxo-3-(3-phenylpropyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C24H25N3O2S/c1-29-20-11-5-10-19(13-20)21-14-23(28)27-16-26(17-30-24(27)22(21)15-25)12-6-9-18-7-3-2-4-8-18/h2-5,7-8,10-11,13,21H,6,9,12,14,16-17H2,1H3 |
InChI 键 |
DNNBPTQMGNHRER-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)CCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11417110.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/structure/B11417113.png)
![1-(2-ethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11417114.png)
![1',6,7-trimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11417117.png)

![Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11417130.png)
![N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B11417137.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11417138.png)
![5-butyl-4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417142.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(furan-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417144.png)
![Diethyl {2-(4-chlorobenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417145.png)
![3-hydroxy-3-(4-methylphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417159.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)cyclohexanecarboxamide](/img/structure/B11417178.png)

